molecular formula C20H17N3O2 B12513346 2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B12513346
M. Wt: 331.4 g/mol
InChI Key: QMRQWWBKIPNIQJ-UHFFFAOYSA-N
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Description

2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile: is a complex organic compound featuring two oxazole rings attached to a central acetonitrile group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde derivatives with nitriles in the presence of a catalyst to form the oxazole rings. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under suitable conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.

Scientific Research Applications

Chemistry: In chemistry, 2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers investigate its interactions with biological targets to develop new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways.

Comparison with Similar Compounds

  • 1,3-bis(4,5-dihydro-2-oxazolyl)benzene
  • 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile
  • 4,4’-bis(4,5-dihydro-1,3-oxazol-2-yl)biphenyl

Uniqueness: Compared to these similar compounds, 2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile stands out due to its central acetonitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2

InChI Key

QMRQWWBKIPNIQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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